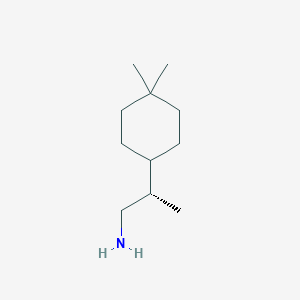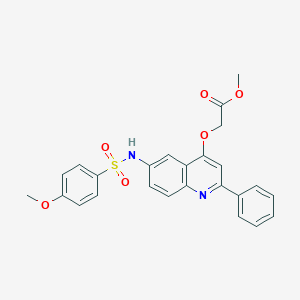
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound with a unique structure that combines a quinoline core with a sulfonamide group and a methoxyphenyl moiety
Méthodes De Préparation
The synthesis of Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe in biological assays to study the interactions of quinoline derivatives with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in chemical biology to study the effects of sulfonamide-containing compounds on various biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The sulfonamide group can also interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Methyl 2-((6-(4-methoxyphenylsulfonamido)-2-phenylquinolin-4-yl)oxy)acetate can be compared with other quinoline derivatives and sulfonamide-containing compounds:
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core but differ in their substituents and biological activities.
Sulfonamide-Containing Compounds: Sulfonamide antibiotics like sulfamethoxazole have a similar sulfonamide group but differ in their overall structure and mechanism of action.
Methoxyphenyl Derivatives: Compounds like methoxyphenamine contain the methoxyphenyl group but have different pharmacological properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 2-[6-[(4-methoxyphenyl)sulfonylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-31-19-9-11-20(12-10-19)34(29,30)27-18-8-13-22-21(14-18)24(33-16-25(28)32-2)15-23(26-22)17-6-4-3-5-7-17/h3-15,27H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSBMJGWGUPZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2671637.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)
![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)

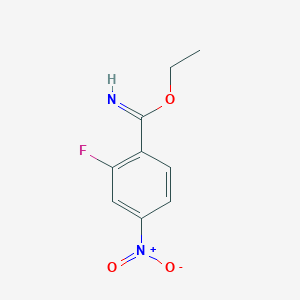
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
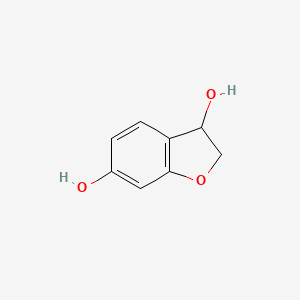
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)
![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)
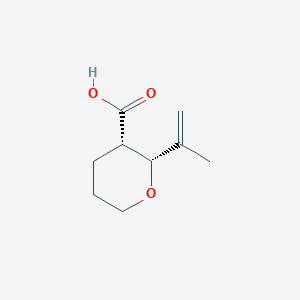
![(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2671645.png)
![N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2671648.png)
